![molecular formula C12H19NS B3031346 2-[(2,4,6-Trimethylphenyl)methylsulfanyl]ethanamine CAS No. 260788-97-4](/img/structure/B3031346.png)
2-[(2,4,6-Trimethylphenyl)methylsulfanyl]ethanamine
Overview
Description
2-[(2,4,6-Trimethylphenyl)methylsulfanyl]ethanamine, also known as TMA-2, is a synthetic phenethylamine derivative that belongs to the class of designer drugs. TMA-2 is structurally similar to other phenethylamines such as MDMA, MDA, and 2C-B, and it has been used recreationally due to its psychoactive effects. However, TMA-2 has also shown potential in scientific research, particularly in the fields of neuroscience and pharmacology.
Scientific Research Applications
2-[(2,4,6-Trimethylphenyl)methylsulfanyl]ethanamine has been used in scientific research to investigate its effects on the central nervous system. In particular, 2-[(2,4,6-Trimethylphenyl)methylsulfanyl]ethanamine has been studied for its potential as a neuroprotective agent, as it has been shown to prevent neuronal damage and death in animal models of neurodegenerative diseases. 2-[(2,4,6-Trimethylphenyl)methylsulfanyl]ethanamine has also been used to study the mechanisms of action of other psychoactive drugs, such as MDMA and LSD, as it shares some structural similarities with these compounds.
Mechanism of Action
2-[(2,4,6-Trimethylphenyl)methylsulfanyl]ethanamine acts as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. It also has affinity for other receptors, such as the dopamine D2 receptor and the alpha-2 adrenergic receptor. The exact mechanism of action of 2-[(2,4,6-Trimethylphenyl)methylsulfanyl]ethanamine is not fully understood, but it is thought to modulate neurotransmitter release and signaling in the brain.
Biochemical and Physiological Effects
2-[(2,4,6-Trimethylphenyl)methylsulfanyl]ethanamine has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its psychoactive effects. It also has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension. 2-[(2,4,6-Trimethylphenyl)methylsulfanyl]ethanamine has been reported to induce psychedelic experiences, including altered perception, mood, and thought processes.
Advantages and Limitations for Lab Experiments
2-[(2,4,6-Trimethylphenyl)methylsulfanyl]ethanamine has several advantages for lab experiments, including its relatively low cost and ease of synthesis. It has also been shown to have neuroprotective effects and may be useful for studying the mechanisms of action of other psychoactive drugs. However, 2-[(2,4,6-Trimethylphenyl)methylsulfanyl]ethanamine has limitations as a research tool, including its psychoactive effects, which may confound results, and its potential toxicity, which may limit its use in vivo.
Future Directions
There are several potential future directions for research on 2-[(2,4,6-Trimethylphenyl)methylsulfanyl]ethanamine. One area of interest is its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. 2-[(2,4,6-Trimethylphenyl)methylsulfanyl]ethanamine may also be useful for studying the mechanisms of action of other psychoactive drugs and their effects on the brain. Further research is needed to fully understand the effects and potential applications of 2-[(2,4,6-Trimethylphenyl)methylsulfanyl]ethanamine in scientific research.
properties
IUPAC Name |
2-[(2,4,6-trimethylphenyl)methylsulfanyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NS/c1-9-6-10(2)12(11(3)7-9)8-14-5-4-13/h6-7H,4-5,8,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTKTNZOICIYRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CSCCN)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372063 | |
Record name | 2-[(2,4,6-trimethylphenyl)methylsulfanyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4,6-Trimethylphenyl)methylsulfanyl]ethanamine | |
CAS RN |
260788-97-4 | |
Record name | 2-[(2,4,6-trimethylphenyl)methylsulfanyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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